DMT-2'-F-Bz-dC

Thermal Stability Antisense Oligonucleotide siRNA

DMT-2'-F-Bz-dC (CAS 154771-33-2) is a fully protected 2'-fluoro-2'-deoxycytidine phosphoramidite monomer utilized as a building block in solid-phase oligonucleotide synthesis. The compound features a 5'-O-dimethoxytrityl (DMT) protecting group, an N4-benzoyl (Bz) protecting group on the cytosine base, and a 2'-fluoro (2'-F) modification on the ribose sugar.

Molecular Formula C37H34FN3O7
Molecular Weight 651.7 g/mol
CAS No. 154771-33-2
Cat. No. B584048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-2'-F-Bz-dC
CAS154771-33-2
Molecular FormulaC37H34FN3O7
Molecular Weight651.7 g/mol
Structural Identifiers
InChIInChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32+,33-,35-/m1/s1
InChIKeyRAIBEZUVTIPFOJ-SHERYBNQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMT-2'-F-Bz-dC (CAS 154771-33-2): Technical Specifications for Oligonucleotide Synthesis Procurement


DMT-2'-F-Bz-dC (CAS 154771-33-2) is a fully protected 2'-fluoro-2'-deoxycytidine phosphoramidite monomer utilized as a building block in solid-phase oligonucleotide synthesis . The compound features a 5'-O-dimethoxytrityl (DMT) protecting group, an N4-benzoyl (Bz) protecting group on the cytosine base, and a 2'-fluoro (2'-F) modification on the ribose sugar [1]. Its molecular formula is C₃₇H₃₄FN₃O₇, with a molecular weight of 651.68 g/mol, and it is typically supplied as a solid with a purity specification of ≥95% . This monomer is employed to incorporate 2'-fluoro-modified cytidine residues into synthetic DNA or RNA analogs, imparting distinct physicochemical and biological properties to the resulting oligonucleotides .

Why DMT-2'-F-Bz-dC Cannot Be Replaced by Standard DNA, RNA, or 2'-OMe Cytidine Phosphoramidites


DMT-2'-F-Bz-dC is not a generic cytidine building block. Its 2'-fluoro modification and benzoyl (Bz) protecting group confer distinct performance characteristics that preclude simple substitution with standard DNA (DMT-dC), RNA (DMT-rC), or even other 2'-modified monomers like 2'-O-methyl (2'-OMe) cytidine [1]. The 2'-F group stabilizes the C3'-endo sugar conformation, leading to a ~1-2 °C increase in duplex melting temperature (Tm) per modification with complementary RNA, a stabilization that is quantifiably greater than the ~0.5-0.7 °C increase observed for 2'-OMe [2]. Furthermore, the 2'-F modification provides resistance to nucleases that is orders of magnitude higher than unmodified RNA (2'-OH) and offers a different resistance profile compared to 2'-OMe, which is critical for applications requiring extended half-life in biological media [3]. The N4-benzoyl (Bz) protecting group is essential for maintaining cytosine integrity during synthesis and requires specific deprotection conditions (e.g., 55°C with aqueous NH3) that differ from the acetyl (Ac) protected analog, directly impacting synthesis workflow design and the stability of other sensitive modifications [4]. Therefore, substituting this compound with a generic analog would alter duplex thermodynamics, compromise nuclease resistance, and risk synthesis failure.

Quantitative Performance Differentiation of DMT-2'-F-Bz-dC Against Key Oligonucleotide Modifications


Superior Thermal Stabilization of Duplexes: 2'-F vs. 2'-OMe Cytidine

The 2'-fluoro modification provided by DMT-2'-F-Bz-dC imparts a greater increase in duplex melting temperature (Tm) than the commonly used 2'-O-methyl (2'-OMe) modification. In direct comparisons of fully modified homoduplexes, the 2'-fluoro:2'-fluoro duplex exhibits a significantly higher Tm than the 2'-O-methyl:2'-O-methyl duplex [1]. Additionally, per-modification estimates indicate a Tm increase of ~1-2 °C for 2'-F, compared to ~0.5-0.7 °C for 2'-OMe when hybridized to complementary RNA [2].

Thermal Stability Antisense Oligonucleotide siRNA

Enhanced Nuclease Resistance Compared to Unmodified RNA (2'-OH)

Oligonucleotides synthesized using DMT-2'-F-Bz-dC exhibit a profound increase in nuclease resistance relative to unmodified RNA. Ribozymes containing 2'-fluoro modifications at all cytidine and uridine positions were shown to be stabilized against degradation in rabbit serum by a factor of at least 10³ (1000-fold) compared to the unmodified ribozyme [1]. This class-level effect is attributed to the 2'-F group, which prevents the formation of the 2'-OH nucleophile necessary for enzymatic and chemical hydrolysis of the phosphodiester backbone [2].

Nuclease Resistance Stability Aptamer

Differential Base-Protecting Group Strategy: Benzoyl (Bz) vs. Acetyl (Ac)

The choice between DMT-2'-F-Bz-dC (benzoyl protected) and its close analog DMT-2'-F-Ac-dC (acetyl protected) has direct consequences for synthesis and deprotection workflows. The benzoyl (Bz) group on cytosine requires more forcing conditions for complete removal (e.g., 55 °C for 8+ hours with concentrated aqueous ammonia) compared to the labile acetyl (Ac) group (which can be removed under milder, faster conditions, e.g., room temperature, 2 hours) [1][2]. This is a critical consideration when synthesizing oligonucleotides containing sensitive modifications that may degrade under the harsher Bz deprotection conditions, such as 2'-deoxy-2'-fluoroisocytidine (FiCd), which is unstable during standard 55°C NH3 deprotection [3].

Oligonucleotide Synthesis Deprotection Process Chemistry

Increased Duplex Stability in Silver Ion-Mediated Base Pairing

In specialized applications involving metal-mediated base pairing, oligonucleotides containing a 2'-fluoro-modified sugar residue exhibit superior duplex stabilization upon addition of silver ions. When a 2'-fluorinated 2'-deoxycytidine (the residue provided by DMT-2'-F-Bz-dC) was incorporated into a 12-mer DNA duplex with a central dC-dC mismatch, the addition of Ag⁺ ions led to significant duplex stabilization [1]. Critically, the increase in stability was higher for duplexes with the fluorinated sugar residue than for those with an unchanged 2'-deoxyribose moiety [1].

Metal-Base Pairing DNA Nanotechnology Structural Biology

Definitive Application Scenarios for Procuring DMT-2'-F-Bz-dC


Therapeutic Antisense Oligonucleotide (ASO) and siRNA Development Requiring High Target Affinity

In the development of therapeutic ASOs or siRNAs where maximum target binding affinity is paramount, DMT-2'-F-Bz-dC is the preferred cytidine monomer over 2'-OMe alternatives. The 1-2 °C per modification increase in Tm provided by the 2'-F group ensures robust duplex formation and higher potency, a key driver of therapeutic efficacy and a differentiator in competitive development programs [1]. The FDA-approved drug Macugen (pegaptanib) incorporates 2'-F-modified pyrimidines, validating the clinical utility of this modification class [2].

In Vivo Aptamer Selection and Diagnostic Probe Engineering for Complex Biological Matrices

For aptamer selection (SELEX) conducted in human serum or other nuclease-rich environments, or for the development of diagnostic probes with long circulating half-lives, DMT-2'-F-Bz-dC is essential. The >1000-fold increase in nuclease resistance relative to unmodified RNA directly translates to a significantly extended functional half-life, enabling the identification of high-affinity, stable aptamers that would otherwise be degraded [3]. This stability is a non-negotiable requirement for downstream clinical or industrial translation.

Synthesis of Oligonucleotides with Sensitive Modifications Incompatible with Acetyl Deprotection

When synthesizing oligonucleotides containing multiple different modified bases, DMT-2'-F-Bz-dC offers a strategic orthogonal protecting group option. Its benzoyl (Bz) group is more stable than the acetyl (Ac) group under certain synthesis and workup conditions. While this requires a harsher final deprotection step, it provides an advantage if the sequence contains a modification that is labile to the conditions used for Ac removal, or if a global deprotection strategy using harsh ammonia conditions is already required for other bases (e.g., standard dA-Bz, dC-Bz, dG-iBu). This allows for precise, multi-step deprotection schemes [4].

Fundamental Research into Metal-Mediated DNA Structures and Nanotechnology

This monomer is a critical tool for researchers investigating the effects of sugar pucker and electronegativity on metal-ion coordination within DNA duplexes. The quantitative evidence shows that the 2'-fluoro sugar modification enhances silver ion-mediated stabilization of dC-dC mismatches compared to unmodified DNA [5]. This specific, measurable effect makes DMT-2'-F-Bz-dC the necessary building block for constructing model systems to study these phenomena, whereas an unmodified dC phosphoramidite would yield a different, less responsive result.

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